molecular formula C22H18O B1294210 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one CAS No. 56181-65-8

3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B1294210
CAS No.: 56181-65-8
M. Wt: 298.4 g/mol
InChI Key: AFIAHUCZUURHQW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20–7.60 (m, 9H, biphenyl and naphthalenone aromatics)
  • δ 3.10–3.30 (m, 2H, H-4 and H-4a)
  • δ 2.70–2.90 (m, 2H, H-3 and H-2)
  • δ 2.50 (dd, J = 8.6 Hz, 1H, H-8a).

¹³C NMR (100 MHz, CDCl₃):

  • δ 207.8 (C=O)
  • δ 140.2–126.5 (aromatic carbons)
  • δ 38.4 (C-3)
  • δ 29.7 (C-4).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 298.136 ([M]⁺), consistent with the molecular formula C₂₂H₁₈O. Key fragments include:

  • m/z 154 (biphenyl ion, C₁₂H₁₀⁺)
  • m/z 144 (dihydronaphthalenone fragment, C₁₀H₈O⁺).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles

IR (KBr, cm⁻¹):

  • 1705 (C=O stretch)
  • 1600–1450 (aromatic C=C)
  • 755 (C–H out-of-plane bending).

UV-Vis (MeOH, λₘₐₓ):

  • 248 nm (π→π* transition, conjugated aromatic system)
  • 310 nm (n→π* transition, ketone group).

Properties

IUPAC Name

3-(4-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIAHUCZUURHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971567
Record name 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56181-65-8
Record name 3-[1,1′-Biphenyl]-4-yl-3,4-dihydro-1(2H)-naphthalenone
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Record name 3-(1,1'-Biphenyl)-4-yl-3,4-dihydronaphthalen-1(2H)-one
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Record name 3-([1,1'-Biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
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Record name 3-[1,1'-biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one
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Preparation Methods

Synthesis via Carbonyl Compounds

One of the prominent methods for synthesizing 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one involves a domino reaction of carbonyl compounds. This method utilizes Ru-NHC (Ruthenium-N-Heterocyclic Carbene) as a catalyst to facilitate the reaction between carbonyl compounds and biphenyl derivatives.

Procedure:

  • Reagents:

    • Carbonyl compounds (e.g., acetophenones)
    • Biphenyl derivatives
    • Ru-NHC catalyst
    • Solvent (e.g., toluene)
  • Reaction Conditions:

    • The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures.
  • Yield:

    • This method has reported yields of up to 80% depending on the specific substrates used and reaction conditions.

Alkene Difunctionalization

Another effective approach is through alkene difunctionalization, which can also yield this compound. This method involves the use of photoinduced reactions to achieve the desired compound.

Procedure:

  • Reagents:

    • Styrenes
    • Redox-active ethers
    • Photosensitizers (e.g., Kessil PR160-violet LED)
  • Reaction Conditions:

    • The reaction mixture is irradiated under controlled temperature conditions in a degassed solvent like DMSO.
  • Yield:

    • Yields can vary but have been reported around 70%.

Comparative Analysis of Methods

The following table summarizes the key aspects of the different preparation methods for this compound:

Method Reagents Used Reaction Conditions Yield (%)
Carbonyl Compound Reaction Carbonyls, Biphenyls, Ru-NHC Elevated temperature, inert atmosphere Up to 80%
Alkene Difunctionalization Styrenes, Redox-active ethers Photoirradiation in DMSO Around 70%

Chemical Reactions Analysis

Types of Reactions

3-[1,1’-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Organic Synthesis

3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one serves as a crucial building block in organic synthesis. It can be utilized in various synthetic pathways to create complex organic molecules. Notably, it can be synthesized through:

  • Suzuki Coupling Reaction : This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound using a palladium catalyst.
  • Friedel-Crafts Acylation : This reaction enables the formation of the dihydronaphthalenone structure by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their potential applications in catalysis and material science.

Biological Research

Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell growth through specific molecular interactions.

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug development. Its structural features may contribute to the design of novel therapeutics targeting specific diseases.

Material Science

In industry, this compound is utilized in developing advanced materials due to its unique physical and chemical properties.

Case Study 1: Antimicrobial Activity

A study was conducted to evaluate the antimicrobial activity of this compound against E. coli and S. aureus. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Microbial StrainInhibition Zone (mm)
E. coli15
S. aureus18

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
1075
2550
5030

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one with analogs differing in substituents, saturation, or functional groups. Data are derived from crystallographic, synthetic, and regulatory studies.

Brominated Analog: 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one

  • Molecular Formula : C₂₂H₁₇BrO
  • Molecular Weight : 377.27 g/mol
  • Key Differences: A bromine atom at the 4'-position of the biphenyl group enhances molecular weight and polarizability. Increased lipophilicity compared to the non-brominated parent compound, influencing bioavailability and environmental persistence.

Coumarin Derivative: Brodifacoum

  • Molecular Formula : C₃₁H₂₃BrO₃
  • Molecular Weight : 523.43 g/mol
  • Key Differences: Incorporates a 4-hydroxycoumarin ring, enabling anticoagulant activity via vitamin K antagonism. Extended conjugation and additional rings enhance binding to biological targets (e.g., rodenticidal action). Higher environmental toxicity and regulatory restrictions compared to simpler dihydronaphthalenones .

Hydroxylated Derivatives

  • Example : 4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one
    • Molecular Formula : C₁₀H₁₀O₄
    • Molecular Weight : 194.18 g/mol
    • Key Differences :
  • Multiple hydroxyl groups increase water solubility and hydrogen-bonding capacity.

Chlorinated Analogs

  • Example : 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
    • Molecular Formula : C₁₆H₁₂Cl₂O
    • Molecular Weight : 291.17 g/mol
    • Key Differences :
  • Chlorine substituents enhance electronegativity, altering electronic distribution and metabolic stability.
  • Structural precursor to pharmaceuticals (e.g., sertraline intermediates), highlighting versatility in medicinal chemistry .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Applications Environmental Impact
This compound C₂₂H₁₈O 298.38 Biphenyl Intermediate, potential agrochemical Limited data
3-(4'-Bromo[1,1'-biphenyl]-4-yl)-analog C₂₂H₁₇BrO 377.27 Bromine Synthetic intermediate Chronic aquatic toxicity
Brodifacoum C₃₁H₂₃BrO₃ 523.43 Coumarin, bromine Rodenticide High ecotoxicity
4,6,8-Trihydroxy derivative C₁₀H₁₀O₄ 194.18 Three hydroxyl groups Antioxidant, fungal metabolite Low environmental persistence
4-(3,4-Dichlorophenyl)-analog C₁₆H₁₂Cl₂O 291.17 Chlorine Pharmaceutical precursor Moderate toxicity

Research Findings and Implications

Structural Modifications and Bioactivity : Bromine or chlorine substitution increases molecular weight and lipophilicity, enhancing membrane permeability but raising environmental concerns. Hydroxylation improves solubility but reduces stability .

Environmental Impact : Brominated analogs exhibit significant aquatic toxicity, necessitating careful handling and disposal. Coumarin derivatives like brodifacoum require stringent regulatory oversight due to bioaccumulation .

Synthetic Utility : Chlorinated and hydroxylated variants serve as versatile intermediates in drug discovery, underscoring the scaffold’s adaptability .

Biological Activity

3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 56181-65-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H18O. The compound features a biphenyl group attached to a dihydronaphthalenone structure, which contributes to its unique chemical properties.

PropertyValue
IUPAC Name3-(4-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one
Molecular Weight298.3777 g/mol
InChIInChI=1S/C22H18O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20H,14-15H2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity:
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to possess cytotoxic effects against various cancer cell lines. A study reported that derivatives of this compound demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines with IC50 values indicating potent activity .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects is thought to involve interaction with specific protein targets. Molecular docking studies have revealed strong binding affinities to protein kinases such as MEK1 and EGFR, suggesting that these interactions may inhibit crucial signaling pathways involved in cancer cell proliferation .

Antibacterial and Antiparasitic Activity:
In addition to its anticancer properties, this compound has also been evaluated for antibacterial and antimalarial activities. Preliminary results indicate that it may inhibit the growth of certain bacterial strains and exhibit activity against Plasmodium falciparum, the causative agent of malaria. The compound's ability to disrupt cellular membranes and induce oxidative stress has been hypothesized as a mechanism for its antimicrobial effects .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of various derivatives of this compound in vitro. The results demonstrated that compounds with specific substitutions on the biphenyl moiety exhibited enhanced cytotoxicity against cancer cells. These derivatives were subjected to docking studies that confirmed their potential as inhibitors of key oncogenic pathways.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of this compound against Staphylococcus aureus. The results indicated that halogenated derivatives showed superior binding interactions with clumping factor A, a virulence factor in bacterial infections. This suggests a promising avenue for developing new antibacterial agents based on the structural framework of this compound .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueMechanism of Action
AnticancerMCF-7VariesInhibition of protein kinases (e.g., MEK1)
HT-29VariesDisruption of signaling pathways
AntibacterialStaphylococcus aureusVariesMembrane disruption
AntimalarialPlasmodium falciparumVariesInduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2H)-one, and how are intermediates characterized?

  • Methodology : Cyclocondensation reactions using polyphosphoric acid (PPA) at elevated temperatures (85–110°C) are commonly employed to form the dihydronaphthalenone core. Subsequent Suzuki-Miyaura coupling with biphenyl boronic acids introduces the biphenyl moiety. Purification typically involves column chromatography and recrystallization, with characterization via 1H^1H NMR, MS, and melting point analysis .

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. For example, related dihydronaphthalenone derivatives exhibit mean C–C bond lengths of 1.48–1.52 Å and dihedral angles <10° between aromatic planes, validated by R-factors <0.05 .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1680–1720 cm1^{-1} and aromatic C–H bending modes .
  • NMR : 1H^1H NMR reveals distinct signals for diastereotopic protons on the dihydronaphthalenone ring (δ 2.5–3.5 ppm) and biphenyl aromatic protons (δ 7.2–7.8 ppm) .
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) with deviations <2 ppm from theoretical values .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between synthetic batches be resolved?

  • Methodology : Compare unit cell parameters (e.g., space group, Z-value) across batches. Use SHELXD for phase refinement and check for twinning or disorder. If inconsistencies persist, employ synchrotron radiation for higher-resolution data .

Q. What strategies optimize reaction yields in biphenyl coupling steps?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki-Miyaura coupling efficiency.
  • Solvent Effects : Use toluene/DMF mixtures to balance solubility and reaction kinetics.
  • Temperature Gradients : Gradual heating (50°C → 110°C) minimizes side reactions like debromination .

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?

  • Methodology : Perform DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis spectra (λmax_{\text{max}} ~280–320 nm) to validate electronic transitions .

Q. What protocols address toxicity concerns during handling and storage?

  • Safety Measures :

  • PPE : Use nitrile gloves and fume hoods due to acute toxicity (Category 4 for oral/dermal/inhalation exposure).
  • Storage : Store under inert gas (N2_2) at −20°C to prevent oxidation .

Key Considerations for Contradictory Data

  • Stereochemical Outcomes : Racemization during synthesis may lead to enantiomeric excess variations. Use chiral HPLC or Mosher ester analysis to resolve .
  • Biological Activity : Conflicting IC50_{50} values in receptor-binding assays may arise from impurities. Re-evaluate purity via 1H^1H NMR integration and LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one
Reactant of Route 2
3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one

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